Samaderin A
CAS No.: 64364-76-7
Cat. No.: VC1623761
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64364-76-7 |
---|---|
Molecular Formula | C18H18O6 |
Molecular Weight | 330.3 g/mol |
IUPAC Name | (1R,4S,5R,8S,9R,10R,11R)-9-hydroxy-4,11,14-trimethyl-3,7-dioxapentacyclo[8.7.0.01,5.04,8.011,15]heptadeca-13,15-diene-6,12,17-trione |
Standard InChI | InChI=1S/C18H18O6/c1-7-4-9(19)16(2)8(7)5-10(20)18-6-23-17(3)13(18)15(22)24-14(17)11(21)12(16)18/h4-5,11-14,21H,6H2,1-3H3/t11-,12-,13+,14+,16-,17+,18-/m1/s1 |
Standard InChI Key | BHRGGWSNTHQGED-QNHMRRABSA-N |
Isomeric SMILES | CC1=CC(=O)[C@]2(C1=CC(=O)[C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)C |
SMILES | CC1=CC(=O)C2(C1=CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C |
Canonical SMILES | CC1=CC(=O)C2(C1=CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C |
Introduction
Chemical Structure and Identification
Structural Characteristics
Samaderin A is a C18 quassinoid with a complex pentacyclic structure. The compound features a distinctive heterocyclic system with multiple functional groups including ketones, a lactone ring, and a hydroxyl group. Its IUPAC name is (1R,4S,5R,8S,9R,10R,11R)-9-hydroxy-4,11,14-trimethyl-3,7-dioxapentacyclo[8.7.0.01,5.04,8.011,15]heptadeca-13,15-diene-6,12,17-trione . The structure includes three methyl groups positioned at C-4, C-11, and C-14, contributing to its stereochemical complexity.
Identification Data
Samaderin A can be identified using various analytical methods and reference data. The compound has been registered in multiple chemical databases with specific identifiers as presented in Table 1.
Table 1: Identification Parameters of Samaderin A
Parameter | Value |
---|---|
PubChem CID | 441807 |
CAS Number | 64364-76-7 |
UNII | FY0R1Q3SD3 |
ChEBI ID | CHEBI:9018 |
KEGG ID | C08781 |
ChEMBL ID | CHEMBL2270648 |
Molecular Formula | C₁₈H₁₈O₆ |
Molecular Weight | 330.33 g/mol |
InChI | InChI=1S/C18H18O6/c1-7-4-9(19)16(2)8(7)5-10(20)18-6-23-17(3)13(18)15(22)24-14(17)11(21)12(16)18/h4-5,11-14,21H,6H2,1-3H3/t11-,12-,13+,14+,16-,17+,18-/m1/s1 |
Physical and Chemical Properties
Physical Properties
Samaderin A exhibits specific physical properties that aid in its characterization and purification. These properties have been determined through various analytical methods and are summarized in Table 2.
Table 2: Physical Properties of Samaderin A
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 253-255°C |
Optical Rotation | [α]D25 -31.3° (c = 0.259 in pyridine) |
UV Absorption Maximum | 288 nm (ε 13400) in methanol |
Solubility | Soluble in pyridine, methanol; limited solubility in non-polar solvents |
Chemical Composition
The elemental composition of Samaderin A reflects its molecular formula and provides insight into its chemical nature. The percentage composition is presented in Table 3.
Table 3: Elemental Composition of Samaderin A
Element | Percentage (%) |
---|---|
Carbon (C) | 65.45 |
Hydrogen (H) | 5.49 |
Oxygen (O) | 29.06 |
Natural Sources and Isolation
Botanical Sources
Samaderin A has been isolated from plants belonging to the Simaroubaceae family, particularly from two species:
These plants have been traditionally used in various medicinal applications in their native regions, which sparked interest in isolating and identifying their bioactive constituents.
Isolation and Purification
The isolation of Samaderin A was first reported by van der Marck in the Archives of Pharmacy (1901) . Later, Polonsky et al. (1962) separated it from two other related compounds, Samaderins B and C, from the bark and seeds of Samadera indica . The structure was elucidated by M.C. Wani et al. (1977), and its crystal structure was determined by K.D. Onan and A.T. McPhail (1978) .
Modern isolation techniques typically involve:
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Extraction of plant material using organic solvents
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Bioassay-guided fractionation
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Chromatographic techniques for purification
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Structure confirmation through spectroscopic methods including NMR and mass spectrometry
Related Compounds
Other Samaderins
Samaderin A belongs to a family of related quassinoid compounds isolated from the same plant sources. Table 4 provides a comparison of Samaderin A with other members of this class.
Table 4: Comparison of Samaderin A with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
Samaderin A | C₁₈H₁₈O₆ | 330.33 | Base structure; C18 quassinoid |
Samaderin B | C₁₉H₂₂O₇ | 362.37 | Additional oxygen, modified ring structure |
Samaderin C | C₁₉H₂₄O₇ | 364.39 | Reduced functional groups, different stereochemistry |
5β,6-dihydrosamaderine A | C₁₈H₂₀O₆ | 332.35 | Reduced double bond compared to Samaderin A |
2-chlorosamaderine A | C₁₈H₁₇ClO₆ | 364.78 | Chlorine substitution |
Structural Relationships
Samaderins represent a subclass of quassinoids, which are degraded triterpenes primarily found in the Simaroubaceae family. These compounds share a common C20 basic skeleton, although Samaderin A has a C18 structure due to oxidative degradation. The structural relationship between these compounds provides insight into their biosynthetic pathways in the plant.
Biological Activity
Documented Activities
Research on Samaderin A has revealed limited biological activity profiles. According to studies:
Structure-Activity Relationship
The biological activities of quassinoids like Samaderin A are often attributed to specific structural features:
These structural elements contribute to the compound's ability to interact with biological targets, although Samaderin A itself has shown limited activity in the studies conducted thus far.
Research Applications
Chemical Ecology
Quassinoids like Samaderin A may play important ecological roles in their source plants, potentially serving as defensive compounds against herbivores and pathogens. The bitter taste characteristic of many quassinoids suggests a defensive function.
Medicinal Chemistry
Although Samaderin A itself has shown limited bioactivity, its structural features provide valuable templates for medicinal chemists. The complex stereochemistry and functional group arrangement offer insights for the development of semi-synthetic derivatives with enhanced biological properties.
Taxonomic Significance
The presence of Samaderin A and related compounds serves as a chemotaxonomic marker for certain species within the Simaroubaceae family. The distribution and concentration of these compounds can provide information about plant relationships and evolutionary history.
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